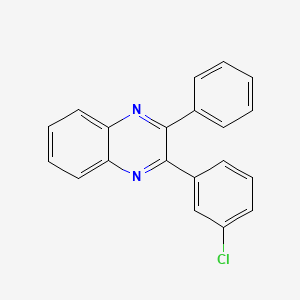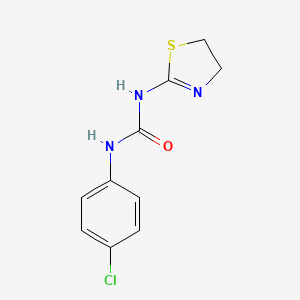
1-(4-Chlorophenyl)-3-(4,5-dihydro-1,3-thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(4,5-dihydro-1,3-thiazol-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and a dihydrothiazolyl group attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3-(4,5-dihydro-1,3-thiazol-2-yl)urea can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with carbonyl diimidazole to form the corresponding carbamate. This intermediate is then reacted with 2-aminothiazoline to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)-3-(4,5-dihydro-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals.
Industry: The compound may be used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism by which 1-(4-Chlorophenyl)-3-(4,5-dihydro-1,3-thiazol-2-yl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the chlorophenyl and dihydrothiazolyl groups may play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-3-(4,5-dihydro-1,3-thiazol-2-yl)urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(4,5-dihydro-1,3-thiazol-2-yl)thiourea: This compound differs by having a thiourea moiety instead of a urea moiety.
1-(4-Chlorophenyl)-3-(4,5-dihydro-1,3-thiazol-2-yl)carbamate: This compound has a carbamate group instead of a urea group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(4,5-dihydro-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c11-7-1-3-8(4-2-7)13-9(15)14-10-12-5-6-16-10/h1-4H,5-6H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKQFKQLYSXRDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
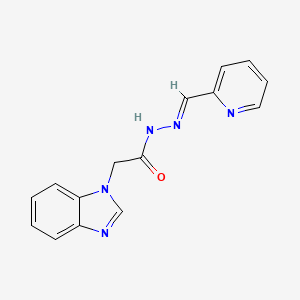
![N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5790114.png)
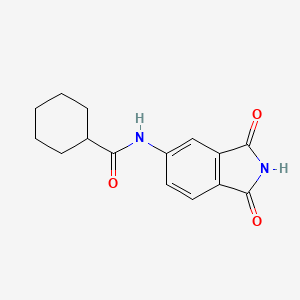
![4-fluoro-N-[(3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B5790117.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5790123.png)
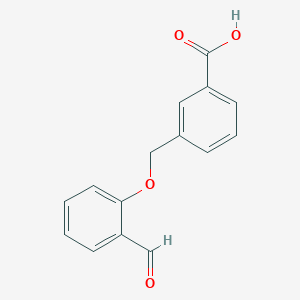
![(1Z)-N'-{[(4-tert-butylphenyl)carbonyl]oxy}-2-(thiophen-2-yl)ethanimidamide](/img/structure/B5790148.png)
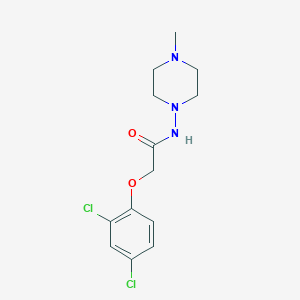
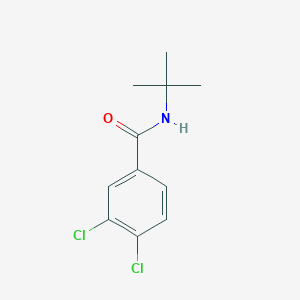
![1-[3-(2-thienyl)acryloyl]piperidine](/img/structure/B5790164.png)
![N-(2-fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5790172.png)
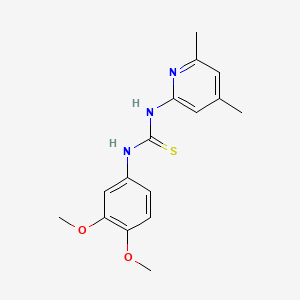
![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5790199.png)
